2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
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Overview
Description
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The trifluoromethoxy group can be introduced using trifluoromethylation reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances the compound’s stability and bioavailability, contributing to its effectiveness .
Comparison with Similar Compounds
Similar Compounds
2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine: Similar in structure but contains a thiophene ring instead of an indole ring.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
CAS No. |
299168-85-7 |
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Molecular Formula |
C12H13F3N2O |
Molecular Weight |
258.2 |
Purity |
95 |
Origin of Product |
United States |
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